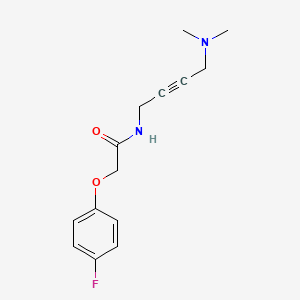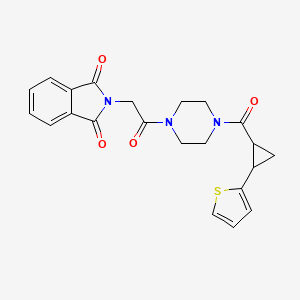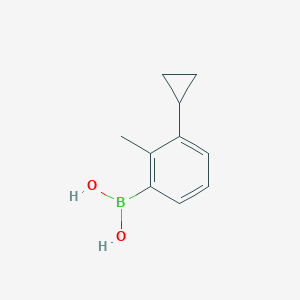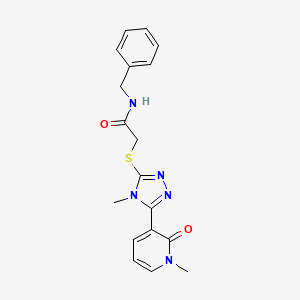![molecular formula C14H13N3O2S B2375870 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide CAS No. 941943-32-4](/img/structure/B2375870.png)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in the regulation of gene expression.
Mechanism of Action
Target of Action
The primary target of (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins .
Mode of Action
(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of prostaglandins and leukotrienes . By inhibiting the COX-2 enzyme, (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation .
Result of Action
The inhibition of COX-2 by (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory diseases .
Biochemical Analysis
Biochemical Properties
This compound has been evaluated in vitro as a cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitor . The (4-benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with these enzymes, potentially influencing biochemical reactions .
Cellular Effects
Its role as a COX inhibitor suggests it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit COX-1 and COX-2 enzymes, which may result in changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of gene expression and epigenetic regulation due to its inhibitory effect on G9a.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases involving epigenetic dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)benzimidazole: Another benzimidazole derivative with similar structural features and biological activity.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide is unique due to its high selectivity and potency as a G9a inhibitor. This specificity makes it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRCHFKVCIDNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
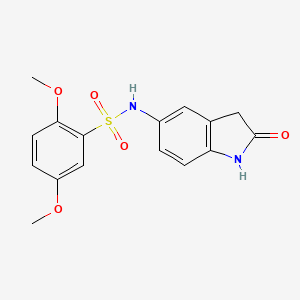
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
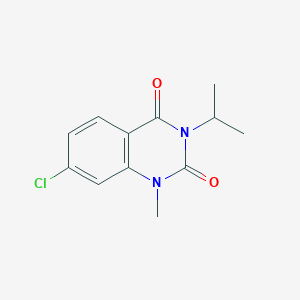
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)

